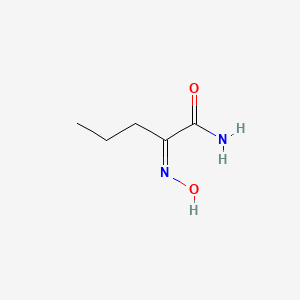
1-甲基-2-氧代咪唑烷-4-甲酸
描述
1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a chemical compound with the CAS Number: 1314902-27-6 . It has a molecular weight of 144.13 . It is also known as a metabolite of the neurotoxic organophosphate pesticide, chlorpyrifos .
Synthesis Analysis
The synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid involves the deprotection of the amino protective group PG of a compound represented by formula (III) using a metal catalyst and a hydrogen donor in the presence of a solvent into 1-methyl-2-oxoimidazolidine-4-carboxylate .Molecular Structure Analysis
The IUPAC name of this compound is 1-methyl-2-oxo-4-imidazolidinecarboxylic acid . The InChI code is 1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) .Physical and Chemical Properties Analysis
1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a powder at room temperature .科学研究应用
味觉调节
1-甲基-2-氧代咪唑烷-4-甲酸衍生物已被确认为味觉调节剂。例如,N-(1-甲基-4-氧代咪唑烷-2-亚甲基)氨基丙酸增强了炖牛肉汤带来的典型浓酸干口和饱满感。这些衍生物是通过肌酐和碳水化合物之间的美拉德反应产生的。有趣的是,虽然肌酐本身具有苦味,但其糖化产物不会产生任何内在的味觉活动。相反,它们会诱发浓酸、干口的感觉和饱满感的增强 (Kunert, Walker, & Hofmann, 2011).
血管紧张素转换酶 (ACE) 抑制
1-甲基-2-氧代咪唑烷-4-甲酸的某些衍生物,例如 (4S)-1-烷基-3-[[N-(羧烷基)氨基]酰基]-2-氧代咪唑烷-4-甲酸,显示出有效的体外 ACE 抑制活性。这些化合物已被评估其在治疗高血压方面的潜力,一些化合物在动物模型中显示出显着的降压作用 (Hayashi et al., 1989).
立体选择性合成中的手性助剂
1-甲基-2-氧代咪唑烷-4-甲酸及其衍生物被用作动态动力学拆分中的手性助剂,用于立体选择性碳碳键形成。这种方法对于合成手性 α-烷基琥珀酸衍生物和 β-氨基酸衍生物很有价值,它们是生物活性化合物的重要组成部分 (Kubo et al., 1997).
动力学拆分和立体选择性合成
该化合物已用于立体选择性胺化动力学拆分,从而产生各种对映选择性化合物。这种应用在药物合成中尤为重要,其中分子的立体化学对其生物活性有很大影响 (Kubota, Kubo, & Nunami, 1994).
α-支链 α-氨基酸的合成
1-甲基-2-氧代咪唑烷-4-甲酸衍生物已用于 α-支链 α-氨基酸的对映选择性合成。这些氨基酸,特别是那些具有庞大取代基的氨基酸,是通过母体化合物的一系列转化合成的,展示了其在复杂有机合成中的多功能性 (Studer & Seebach, 1995).
绿色催化
该化合物还被用作绿色化学应用中的催化剂,例如在 1,3-噻唑烷-4-酮和三氟甲基-1H-苯并[f]色烯的合成中。作为催化剂的使用突出了其在环境友好型化学过程中的潜力 (Nikpassand, Fekri, & Taherkhorsand, 2017; Massoumi Shahi et al., 2018).
安全和危害
作用机制
Target of Action
The compound 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a structural analogue of naturally occurring (S)-pyroglutamic acid . Pyroglutamic acid forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) . Therefore, the primary targets of this compound are likely to be the same receptors that these hormones act upon.
Mode of Action
The compound may bind to the receptors for TRH and LH-RH, potentially influencing the release of these hormones .
Biochemical Pathways
The compound is both a precursor to, and a metabolite of, the angiotensin converting enzyme (ACE) inhibitor imidapril . ACE inhibitors are used for the treatment of hypertension . Therefore, it is likely that 1-Methyl-2-oxoimidazolidine-4-carboxylic acid affects the renin-angiotensin system, a key regulatory pathway of blood pressure.
Pharmacokinetics
Imidapril is known to have a terminal half-life of more than 24 hours , suggesting that 1-Methyl-2-oxoimidazolidine-4-carboxylic acid may also have a long half-life in the body.
Result of Action
The molecular and cellular effects of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid’s action are likely to be diverse, given its role in multiple biochemical pathways. As a precursor and metabolite of an ACE inhibitor, it may contribute to the lowering of blood pressure . Furthermore, its potential interaction with TRH and LH-RH receptors suggests it may influence the release of these hormones, with downstream effects on thyroid function and reproductive health .
生化分析
Biochemical Properties
It is known that it is an analog of (S)-pyroglutamic acid, a key component of naturally occurring peptide hormones . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner as (S)-pyroglutamic acid.
Molecular Mechanism
It is known that it is a structural analogue of (S)-pyroglutamic acid , suggesting that it may exert its effects at the molecular level in a similar manner.
属性
IUPAC Name |
1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVCQIVTIIFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-27-6 | |
| Record name | 1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (active metabolite of imidapril)?
A1: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, also known as 6366A, exerts its effects by inhibiting ACE. [, ] This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, 6366A reduces vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure. [, ] Additionally, ACE inhibition prevents the breakdown of bradykinin, a vasodilator, further contributing to the blood pressure-lowering effects. []
Q2: How does the pharmacokinetic profile of imidapril differ between species?
A2: Research shows species-specific differences in the metabolism and elimination of imidapril. For instance, the active metabolite 6366A reaches peak plasma concentrations faster in rats (1-2 hours) compared to dogs (2-6 hours) after oral administration. [] The half-life of 6366A is significantly longer in dogs (6.3-9.3 hours) than in rats (0.9-2.3 hours), indicating slower elimination in dogs. [] Notably, imidapril is primarily metabolized to 6366A in rat plasma, whereas this conversion is minimal in dog, monkey, and human plasma. [] This highlights the importance of considering species-specific differences when interpreting preclinical data.
Q3: Where is imidapril primarily metabolized?
A3: In rats, in vitro studies demonstrate that the liver exhibits the highest metabolic activity for converting imidapril to 6366A, followed by the kidney and lung. [] This conversion is primarily mediated by carboxylesterases (B-esterases). [] Interestingly, while rat plasma efficiently converts imidapril to 6366A, this conversion is not observed in dog, monkey, or human plasma. []
Q4: What are the documented effects of imidapril and its active metabolite on renal function?
A4: Studies in anesthetized dogs have shown that both imidapril and its active metabolite, 6366A, induce significant improvements in renal function. [] Specifically, 6366A effectively inhibits the vasoconstrictive effects of angiotensin I in the kidneys, leading to a decrease in renal vascular resistance and an increase in renal blood flow and glomerular filtration rate. [] Additionally, both intravenous administration of 6366A and oral administration of imidapril result in increased urine volume and enhanced excretion of sodium and chloride. [] These findings suggest that imidapril, through its active metabolite, may offer therapeutic benefits for conditions characterized by impaired renal function.
Q5: What is the role of heparan sulfate in the renoprotective effects of imidapril?
A6: Studies suggest that heparan sulfate (HS), a key component of the glomerular basement membrane and cell surface glycocalyx, plays a role in the renoprotective effects of imidapril. [] Diabetic db/db mice exhibit reduced urinary excretion of HS, indicating glomerular HS loss. [] Imidapril administration significantly increases urinary HS excretion in these mice, suggesting that it prevents HS loss and preserves the integrity of the glomerular filtration barrier. [] This preservation of HS may contribute to the observed improvements in renal function with imidapril treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
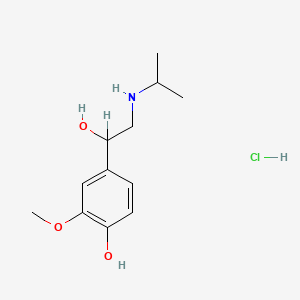
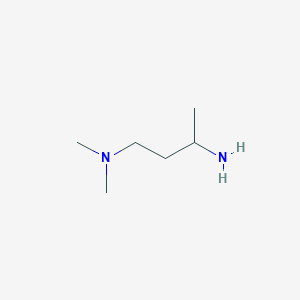


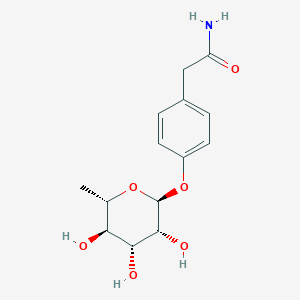
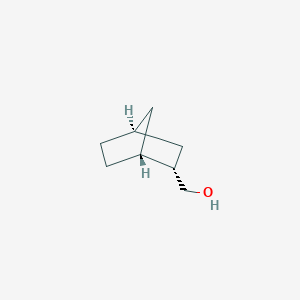
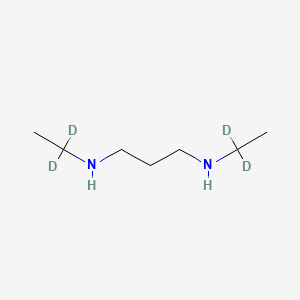
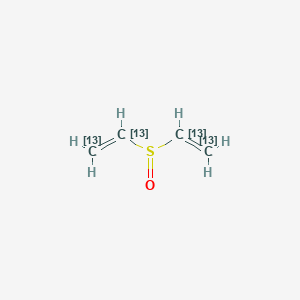
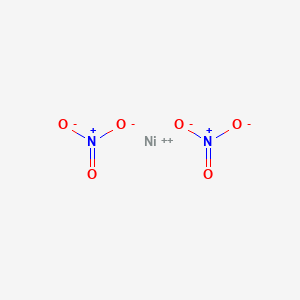
![tert-Butyl N-{[(2R,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B3418856.png)
![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)
